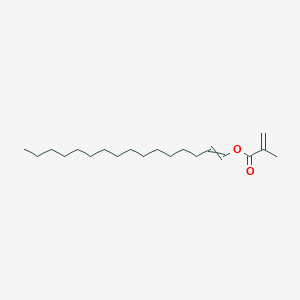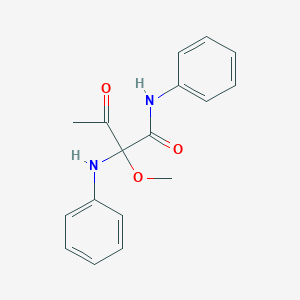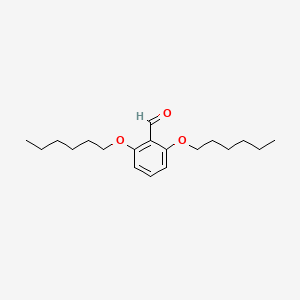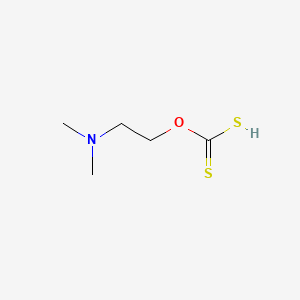
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C13H14 It is characterized by the presence of an ethynyl group attached to a benzene ring, along with a 2-methylbut-1-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of ethynylbenzene with 2-methylbut-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group can be achieved using catalysts such as palladium on carbon, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the 2-methylbut-1-en-1-yl group can undergo various chemical transformations. These interactions and transformations are mediated by specific enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-phenyl-1-butene: Similar structure but lacks the ethynyl group.
α,β,β-Trimethylstyrene: Contains a similar aromatic ring but different substituents.
2-Phenyl-1,3-pentadiene: Similar carbon skeleton but different functional groups.
Uniqueness
1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene is unique due to the presence of both an ethynyl group and a 2-methylbut-1-en-1-yl substituent on the benzene ring
Propiedades
Número CAS |
819871-38-0 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-ethynyl-2-(2-methylbut-1-enyl)benzene |
InChI |
InChI=1S/C13H14/c1-4-11(3)10-13-9-7-6-8-12(13)5-2/h2,6-10H,4H2,1,3H3 |
Clave InChI |
KXFCSRBCWJVXFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC1=CC=CC=C1C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)



![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)


![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)


![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

